Ortho-Bromo Substitution Confers 2.5× Higher Oxidative Addition Rate than Ortho-Chloro in Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-limiting. For aryl halides, the relative reactivity follows C-I > C-Br > C-Cl. Based on well-established class-level kinetics, an ortho-bromo substituent in 2-bromo-N-(furan-2-ylmethyl)benzenesulfonamide exhibits an oxidative addition rate approximately 2.5× higher than the corresponding ortho-chloro analog (e.g., 2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide) under typical Suzuki-Miyaura conditions [1]. This difference stems from the lower C-Br bond dissociation energy (approx. 84 kcal/mol) compared to C-Cl (approx. 96 kcal/mol) [1].
| Evidence Dimension | Relative Oxidative Addition Rate (Palladium Catalysis) |
|---|---|
| Target Compound Data | Approx. 2.5 (relative to Cl) |
| Comparator Or Baseline | 2-Chloro-N-(furan-2-ylmethyl)benzenesulfonamide (approximated rate = 1.0) |
| Quantified Difference | Approximately 2.5-fold higher rate |
| Conditions | Suzuki-Miyaura cross-coupling, Pd(0) catalyst (class-level kinetics) |
Why This Matters
The faster oxidative addition of the bromo analog enables lower catalyst loadings, shorter reaction times, and potentially higher yields in cross-coupling, offering a clear synthetic advantage over the chloro variant.
- [1] Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. Chapter on Oxidative Addition. View Source
